Dihydromethanophenazine

Description

Contextualizing Dihydromethanophenazine within Microbial Metabolism

This compound is a specialized electron carrier found within the cytoplasmic membrane of specific methanogenic archaea, such as those from the order Methanosarcinales. asm.orggenome.jp In the broader context of microbial metabolism, it functions analogously to quinones in aerobic respiratory chains, shuttling electrons between membrane-bound enzyme complexes. asm.orgresearchgate.net However, unlike the more common quinones, methanophenazine (B1232985) and its reduced form, this compound, are adapted to the low-redox-potential environment of anaerobic metabolism. asm.org The presence of this unique electron carrier allows these microorganisms to generate a proton motive force across their membranes, which is then used to synthesize ATP, the universal energy currency of cells. rsc.org

The biosynthesis of methanophenazine, the precursor to this compound, is thought to share similarities with the synthesis of respiratory quinones, involving a polyprenyl side chain attached to a redox-active moiety. frontiersin.org This structural feature, a 2-hydroxyphenazine (B1496473) derivative linked to a polyisoprenoid side chain, renders it hydrophobic and confines it to the membrane. nih.govnih.gov

Historical Perspectives on the Discovery and Initial Characterization of Methanophenazines

The discovery of methanophenazine arose from detailed investigations into the membrane-bound electron transport systems of methanogenic archaea, specifically Methanosarcina mazei Gö1. nih.gov Researchers isolated a hydrophobic, redox-active component from the membranes of this organism. nih.govnortheastern.edu Through techniques like mass spectrometry and nuclear magnetic resonance, its structure was identified as a 2-hydroxyphenazine derivative with a polyisoprenoid side chain. nih.gov

Initial studies revealed that methanophenazine was largely insoluble in aqueous solutions. nih.govnih.gov This led to the use of water-soluble phenazine (B1670421) analogs, such as 2-hydroxyphenazine, to probe its function. nih.govnih.gov These experiments demonstrated that phenazine derivatives could effectively accept electrons from key enzymes like F420H2 dehydrogenase and membrane-bound hydrogenases. nih.gov Furthermore, the reduced forms of these analogs could donate electrons for the reduction of the heterodisulfide of coenzyme M and coenzyme B (CoB-S-S-CoM). nih.gov These findings provided strong evidence that methanophenazine acts as a crucial electron carrier in the energy-conserving electron transport chain of M. mazei Gö1. nih.govnih.gov Methanophenazine was the first phenazine-containing compound identified in archaea and the first to be shown to function as a redox-active hydrogen carrier in membrane-bound electron transport. nih.gov

Overview of this compound's Central Role in Anaerobic Energy Metabolism

This compound, as the reduced state of methanophenazine, is a pivotal intermediate in the anaerobic energy metabolism of methanogens like Methanosarcina. asm.org Its central role is to shuttle electrons between electron-donating and electron-accepting enzyme complexes embedded in the cell membrane. asm.org

In these organisms, electrons are derived from the oxidation of substrates such as H2 or reduced coenzyme F420 (F420H2). nih.gov These electrons are transferred to methanophenazine, reducing it to this compound. Subsequently, this compound donates these electrons to the terminal electron acceptor, the heterodisulfide reductase (Hdr), which reduces CoB-S-S-CoM. asm.orgnih.gov This electron flow is coupled to the translocation of protons across the membrane, generating an electrochemical proton gradient that drives ATP synthesis. rsc.orgnih.gov

The redox potential of the methanophenazine/dihydromethanophenazine couple is approximately -165 mV. frontiersin.orgjst.go.jp This potential is sufficiently negative to accept electrons from the F420/F420H2 couple (-360 mV) and the H2/2H+ couple (-420 mV), and sufficiently positive to donate electrons to the CoB-S-S-CoM/CoM-SH + CoB-SH couple, which has a redox potential of about -200 mV. nih.gov This positions this compound as a critical energetic link in the respiratory chain of these specialized archaea.

Structure

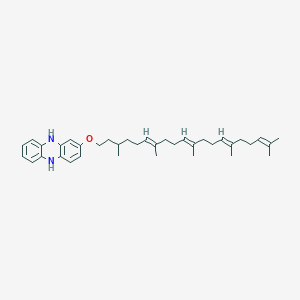

2D Structure

Properties

Molecular Formula |

C37H52N2O |

|---|---|

Molecular Weight |

540.8 g/mol |

IUPAC Name |

2-[(6E,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraenoxy]-5,10-dihydrophenazine |

InChI |

InChI=1S/C37H52N2O/c1-28(2)13-9-14-29(3)15-10-16-30(4)17-11-18-31(5)19-12-20-32(6)25-26-40-33-23-24-36-37(27-33)39-35-22-8-7-21-34(35)38-36/h7-8,13,15,17,19,21-24,27,32,38-39H,9-12,14,16,18,20,25-26H2,1-6H3/b29-15+,30-17+,31-19+ |

InChI Key |

LNCNNIYZOUNGMU-QAAQOENVSA-N |

SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=C(C=C1)NC3=CC=CC=C3N2 |

Isomeric SMILES |

CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCOC1=CC2=C(C=C1)NC3=CC=CC=C3N2 |

Canonical SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCOC1=CC2=C(C=C1)NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Dihydromethanophenazine

Precursor Pathways and Enzymatic Conversion to Methanophenazine (B1232985)

The complete biosynthetic pathway for methanophenazine has not been fully elucidated. However, it is thought to share similarities with the biosynthesis of other respiratory quinones, such as ubiquinone and menaquinone. frontiersin.org Research suggests that the pathway likely involves precursors from terpenoid backbone biosynthesis. frontiersin.org Studies in Methanosarcina mazei have indicated that a farnesylgeranyl pyrophosphate synthetase is required for its synthesis. frontiersin.org

While the specific enzymes are not all identified, it is hypothesized that genes coding for enzymes similar to those in ubiquinone biosynthesis are involved. frontiersin.org For instance, 2-hydroxyphenazine (B1496473) has been considered a potential precursor to methanophenazine. nih.gov The synthesis involves the attachment of a polyprenyl side-chain to a phenazine (B1670421) ring structure. frontiersin.org

Reduction Pathways Leading to Dihydromethanophenazine Formation

The formation of this compound occurs through the reduction of the oxidized form, methanophenazine. This process is a key step in the electron transport chain of certain methanogens, linking the oxidation of cytoplasmic electron donors to the membrane-bound electron pool.

F420H2 Dehydrogenase (EC 1.5.98.3) Mediated Reduction of Methanophenazine

The primary enzyme responsible for the reduction of methanophenazine is the F420H2 dehydrogenase (Fpo) complex. nih.govuniprot.org This membrane-bound enzyme complex catalyzes the transfer of electrons from the reduced coenzyme F420 (F420H2) to methanophenazine. nih.govd-nb.info The reaction results in the formation of this compound and the oxidized coenzyme F420. The Fpo complex plays a crucial role in conserving the energy from this redox reaction by translocating protons across the cell membrane, thereby generating a proton gradient. uniprot.orgd-nb.info For every two electrons transferred from F420H2 to methanophenazine, it is believed that two protons are pumped across the membrane. d-nb.infojst.go.jp

Electron Donors and Cofactors in Methanophenazine Reduction

The principal electron donor for the Fpo-mediated reduction of methanophenazine is F420H2 . nih.govd-nb.info Coenzyme F420 is a deazaflavin derivative that functions as a low-potential electron carrier in methanogens.

The Fpo enzyme complex itself contains several redox-active cofactors that facilitate the electron transfer from F420H2 to methanophenazine. These internal cofactors include:

Flavin adenine (B156593) dinucleotide (FAD) d-nb.info

Iron-sulfur ([4Fe-4S]) clusters d-nb.info

Electrons are shuttled from F420H2, through the FAD and iron-sulfur centers within the Fpo complex, ultimately to the terminal electron acceptor, methanophenazine, which is reduced to this compound within the cell membrane. uniprot.orgd-nb.info

This compound Oxidation and Recycling within Metabolic Cycles

This compound does not accumulate; instead, it serves as an electron donor for the final step in the methanogenic electron transport chain. Its oxidation is coupled to the reduction of the heterodisulfide of coenzyme B and coenzyme M, a critical energy-conserving step.

This compound:CoB-CoM Heterodisulfide Reductase (EC 1.8.98.1) Activity

The oxidation of this compound back to methanophenazine is catalyzed by the membrane-bound enzyme This compound:CoB-CoM heterodisulfide reductase , commonly known as heterodisulfide reductase (Hdr). enzyme-database.org The specific enzyme complex in Methanosarcina species is HdrED. nih.govnih.gov This enzyme accepts electrons from this compound and uses them to reduce the CoM-S-S-CoB heterodisulfide. enzyme-database.orgnih.gov

The reaction is as follows: this compound + CoM-S-S-CoB → Methanophenazine + CoM-SH + CoB-SH enzyme-database.orgh-its.org

This process is a vital energy-conserving step. The oxidation of this compound by HdrED leads to the translocation of protons across the membrane, further contributing to the proton motive force that drives ATP synthesis. nih.gov The HdrED enzyme contains b-type hemes and [4Fe-4S] clusters that facilitate this electron transfer. enzyme-database.org

Coupling with Coenzyme B and Coenzyme M Recycling

The activity of HdrED is intrinsically coupled with the recycling of two essential coenzymes in methanogenesis: Coenzyme B (CoB-SH) and Coenzyme M (CoM-SH). nih.gov These coenzymes become linked via a disulfide bond (CoM-S-S-CoB) during the final methane-forming step catalyzed by methyl-coenzyme M reductase. nih.gov For methanogenesis to continue, this heterodisulfide must be reduced to regenerate the individual thiol forms of the coenzymes. nih.govnih.gov

The oxidation of this compound provides the necessary electrons for the HdrED complex to carry out this crucial reduction, thus closing the metabolic loop. nih.gov This ensures a continuous supply of CoM-SH and CoB-SH for their respective roles in the methyl-transfer and methane-formation reactions.

Interactive Data Tables

Enzymes in this compound Metabolism

| Enzyme Name | EC Number | Function | Reactants | Products |

| F420H2 Dehydrogenase (Fpo) | 1.5.98.3 | Reduces Methanophenazine | F420H2, Methanophenazine | F420, this compound |

| This compound:CoB-CoM Heterodisulfide Reductase (HdrED) | 1.8.98.1 | Oxidizes this compound | This compound, CoM-S-S-CoB | Methanophenazine, CoM-SH, CoB-SH |

Enzymatic Mechanisms and Structural Biology of Dihydromethanophenazine Interacting Proteins

Biochemical Characterization of Dihydromethanophenazine:CoB-CoM Heterodisulfide Reductase (EC 1.8.98.1)

This compound:CoB-CoM heterodisulfide reductase, systematically named CoB:CoM:methanophenazine (B1232985) oxidoreductase, is an essential membrane-bound enzyme complex in Methanosarcina species. wikipedia.orgnih.gov It catalyzes the final, energy-conserving step in the methanogenic pathway, where the heterodisulfide of coenzyme M (CoM-S-S-CoB) is reduced to its thiol forms, coenzyme M (CoM-SH) and coenzyme B (CoB-SH). nih.govuniprot.org This reaction is vital for regenerating the thiol coenzymes required for the methyl-coenzyme M reductase reaction. qmul.ac.ukgenome.jp The enzyme utilizes reduced methanophenazine as the electron donor. nih.gov

Subunit Composition and Cofactor Binding Sites (e.g., b-type hemes, [4Fe-4S] clusters)

This multisubunit enzyme complex, often referred to as HdrED, is an integral membrane protein. nih.govuniprot.org In Methanosarcina, it is composed of at least two core subunits, HdrD and HdrE. uniprot.orguniprot.org The HdrE subunit is believed to be responsible for anchoring the complex to the cytoplasmic membrane. uniprot.org

The enzyme is rich in redox cofactors, which are essential for its catalytic activity. Per heterodimeric unit, the complex contains two distinct b-type hemes and two [4Fe-4S] iron-sulfur clusters. qmul.ac.ukgenome.jp The HdrD subunit specifically binds the two [4Fe-4S] clusters, while the HdrE subunit contains the two heme b groups. uniprot.orguniprot.org These cofactors form an intramolecular electron transport chain that facilitates the transfer of electrons from this compound to the heterodisulfide substrate.

| Subunit | Associated Cofactors | Putative Function | Reference |

|---|---|---|---|

| HdrD | Two [4Fe-4S] clusters | Electron transfer, substrate binding | uniprot.org |

| HdrE | Two b-type hemes | Membrane anchoring, electron transfer | qmul.ac.ukuniprot.org |

Catalytic Mechanism and Reaction Kinetics

The enzyme catalyzes the following reaction: This compound + CoM-S-S-CoB → Methanophenazine + CoM-SH + CoB-SH qmul.ac.ukexpasy.org

The catalytic cycle involves a precise intramolecular electron transfer pathway. Electrons are transferred from the reduced methanophenazine (this compound) donor, likely to the high-potential [4Fe-4S] cluster within the HdrD subunit. uniprot.org From there, electrons are passed to the low-potential heme b center in the HdrE subunit before their final transfer to the terminal acceptor, the CoM-S-S-CoB heterodisulfide, reducing it to its constituent thiols. uniprot.org The [4Fe-4S] cluster in the active site is proposed to mediate the reductive cleavage of the disulfide bond through two sequential one-electron reduction steps. mpg.de

Kinetic studies on the enzyme from Methanosarcina thermophila have provided key parameters. The Michaelis constant (KM) for reduced 2-hydroxyphenazine (B1496473) (an analog of the natural substrate) was determined to be 92 µM, and for CoM-S-S-CoB, it was 144 µM. uniprot.org The catalytic rate constant (kcat) was measured at 74 s⁻¹ at 25°C. uniprot.org

| Substrate | KM (µM) | kcat (s⁻¹) | Reference |

|---|---|---|---|

| Reduced 2-hydroxyphenazine | 92 | 74 | uniprot.org |

| CoM-S-S-CoB | 144 |

Substrate Specificity and Enzyme Regulation

The enzyme exhibits specificity for its three substrates: this compound, coenzyme M, and coenzyme B. wikipedia.org Its primary role is to regenerate the thiol forms of CoM and CoB, which are consumed during the terminal step of methane (B114726) formation by methyl-coenzyme M reductase. qmul.ac.ukgenome.jp

Regulation of HdrED activity is crucial for maintaining metabolic homeostasis. Transcriptional analysis in Methanosarcina acetivorans revealed that depletion of the HdrED enzyme leads to significant changes in gene expression. nih.gov Specifically, there is an upregulation of transcripts for certain methyltransferases, enzymes involved in coenzyme B biosynthesis, and proteins related to C1 metabolism. nih.gov This response suggests the existence of a cellular sensing mechanism that monitors the intracellular ratio of the heterodisulfide (CoM-S-S-CoB) to its reduced thiol forms (CoM-SH and CoB-SH), allowing the cell to adapt to limitations in its terminal electron accepting capacity. nih.gov

Structural and Mechanistic Insights into F420H2 Dehydrogenase (EC 1.5.98.3)

F420H2 dehydrogenase, also known as coenzyme F420:methanophenazine dehydrogenase, is a membrane-bound enzyme complex that plays a central role in the energy-conserving electron transport system of methanogens like Methanosarcina mazei. nih.govcapes.gov.br It catalyzes the oxidation of reduced coenzyme F420 (F420H2), a key cytoplasmic electron carrier in methanogens, and funnels these electrons to methanophenazine. expasy.orgebi.ac.uk

Proton Translocation Mechanisms and Energy Conservation

F420H2 dehydrogenase functions as a redox-driven proton pump, structurally and functionally related to Complex I (NADH:quinone oxidoreductase) of bacterial and eukaryotic respiratory chains. nih.govcapes.gov.br The oxidation of F420H2 and subsequent reduction of methanophenazine is coupled to the translocation of protons across the cytoplasmic membrane, from the inside to the outside of the cell. nih.govexpasy.org

Experimental evidence from M. mazei shows a stoichiometry of approximately 0.9 protons translocated for every two electrons transferred from F420H2 to a phenazine (B1670421) acceptor. nih.govcapes.gov.br The resulting electrochemical proton gradient (proton motive force) across the membrane is a direct source of energy that drives the synthesis of ATP via ATP synthase. nih.govcapes.gov.brexpasy.org

The gene cluster encoding the enzyme in M. mazei contains 12 genes (fpoA, B, C, D, H, I, J, K, L, M, N, and O). nih.gov The protein products form a multi-subunit complex with three main modules, analogous to Complex I: a membrane-integral module for proton pumping (formed by FpoA, H, J, K, L, M, N), an amphipathic membrane-associated module (FpoB, C, D, I), and an electron input module. nih.gov

Active Site Analysis and Redox Chemistry

Unlike Complex I which oxidizes NADH, F420H2 dehydrogenase has evolved a distinct electron input module to handle the two-electron chemistry of F420H2. nih.govnih.gov The FpoF subunit is proposed to be the specific input protein responsible for oxidizing F420H2. nih.gov Electrons from F420H2 are believed to be transferred through a series of cofactors, including FAD and iron-sulfur (Fe-S) clusters, before reaching the terminal acceptor, methanophenazine, which is reduced within the membrane. The purified enzyme from M. mazei consists of five different polypeptides and contains iron and sulfur, consistent with the presence of Fe-S clusters. researchgate.net This electron flow from a low-potential donor (F420H2) to a higher-potential acceptor (methanophenazine) releases the energy required to power proton translocation.

| Feature | F420H2 Dehydrogenase (EC 1.5.98.3) | Complex I (NADH:quinone oxidoreductase) | Reference |

|---|---|---|---|

| Electron Donor | Reduced Coenzyme F420 (F420H2) | NADH | nih.gov |

| Electron Acceptor | Methanophenazine | Quinone (e.g., Ubiquinone) | nih.govexpasy.org |

| Primary Function | Proton pumping, ATP synthesis | Proton pumping, ATP synthesis | nih.govcapes.gov.br |

| Input Module | FpoF subunit for F420H2 oxidation | NuoE, NuoF, NuoG subunits for NADH oxidation | nih.gov |

Interaction Networks with Other Methanogenic Enzymes and Complexes (e.g., Methyl-CoM Reductase)

This compound (MPH₂) is not an isolated entity within the cell but a critical mobile electron carrier that functions as a central hub in the membrane-bound electron transport chain of certain methanogens, particularly within the order Methanosarcinales. Its primary role is to shuttle electrons between large, multi-subunit enzyme complexes embedded in the cytoplasmic membrane. This network of interactions is fundamental to energy conservation, linking the oxidation of primary electron donors to the final, methane-forming step of methanogenesis.

The core interaction network for this compound involves two main types of enzyme complexes: those that catalyze its formation (reduction of methanophenazine) and those that catalyze its oxidation.

Electron Donors to the Methanophenazine Pool:

F₄₂₀H₂ Dehydrogenase (FPO Complex): This large, membrane-bound complex is a primary producer of this compound. It catalyzes the oxidation of reduced coenzyme F₄₂₀ (F₄₂₀H₂), a key soluble electron carrier in the cytoplasm. uniprot.org The FPO complex transfers electrons from F₄₂₀H₂ through a series of internal carriers, including FAD and iron-sulfur (Fe-S) clusters, ultimately to methanophenazine (MP), reducing it to this compound (MPH₂). uniprot.org This redox reaction is coupled to proton translocation across the membrane, contributing to the generation of a proton motive force used for ATP synthesis. uni-goettingen.de The FPO complex itself is composed of at least 13 subunits.

F₄₂₀-nonreducing Hydrogenases (Vho complex): In some methanogens like Methanosarcina mazei, a membrane-bound hydrogenase complex can also reduce methanophenazine. researchgate.netnih.gov The Vho complex oxidizes molecular hydrogen (H₂) and transfers the electrons, via components like a b-type cytochrome (VhoC), to the methanophenazine pool, generating MPH₂. researchgate.netnih.gov This process also functions as a proton-translocating segment of the electron transport chain. nih.gov

Electron Acceptors from the this compound Pool:

Heterodisulfide Reductase (HdrDE Complex): The primary role of this compound is to serve as the electron donor for the membrane-bound heterodisulfide reductase, a complex composed of HdrD and HdrE subunits. researchgate.netuniprot.org HdrE is believed to anchor the complex to the membrane. uniprot.org This enzyme catalyzes the reduction of the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB) to their respective thiol forms, HS-CoM and HS-CoB. uniprot.orgrhea-db.org This reaction is a crucial energy-conserving step, as the oxidation of MPH₂ by HdrDE is coupled to proton translocation, further building the electrochemical gradient across the membrane. nih.gov Methanophenazine mediates the electron transfer from electron donors like F₄₂₀H₂ dehydrogenase to the HdrDE complex. uniprot.org

Functional Link to Methyl-CoM Reductase (MCR):

The interaction between this compound and Methyl-CoM Reductase (MCR) is indirect but functionally inseparable. MCR is the terminal enzyme in the methanogenic pathway, catalyzing the reaction that produces methane. acs.orgnih.gov In this final step, methyl-coenzyme M (CH₃-S-CoM) reacts with coenzyme B (HS-CoB) to form methane and the heterodisulfide CoM-S-S-CoB. acs.orgplos.org

This heterodisulfide product, CoM-S-S-CoB, is the specific substrate for the HdrDE complex. nih.govuniprot.org Therefore, the MCR-catalyzed reaction continuously generates the terminal electron acceptor for the membrane-bound electron transport chain. The this compound-dependent HdrDE complex, in turn, regenerates the HS-CoM and HS-CoB required for the MCR reaction to proceed. This creates a tight metabolic cycle where the product of the final methanogenic step is recycled by an enzyme system that relies directly on this compound as its electron donor. This coupling ensures that the rate of methane formation is linked to the rate of energy conservation via the membrane-bound electron transport system.

The table below summarizes the key protein complexes that interact directly or functionally with the this compound/methanophenazine pool.

Table 1: Key Enzymes and Complexes in the this compound Interaction Network This table is interactive. Click on the headers to sort the data.

| Enzyme/Complex | Subunits (in M. mazei) | Function | Relationship with this compound |

|---|---|---|---|

| F₄₂₀H₂ Dehydrogenase (FPO) | FpoA, H, J, K, L, M, N form the membrane sector | Oxidizes F₄₂₀H₂ and reduces methanophenazine (MP). Coupled to H⁺ translocation. uni-goettingen.de | Direct Interaction: Reduces MP to form this compound (MPH₂). uniprot.orgrhea-db.org |

| Heterodisulfide Reductase (HdrDE) | HdrD, HdrE | Reduces the heterodisulfide of CoM and CoB (CoM-S-S-CoB). uniprot.orggenome.jp Coupled to H⁺ translocation. nih.gov | Direct Interaction: Oxidizes MPH₂ to regenerate MP. uniprot.org |

| F₄₂₀-nonreducing Hydrogenase (Vho) | VhoG, A, C | Oxidizes H₂ and reduces methanophenazine. researchgate.netnih.gov | Direct Interaction: Reduces MP to form this compound (MPH₂). researchgate.net |

| Methyl-CoM Reductase (MCR) | α₂β₂γ₂ (McrA, McrB, McrG) | Catalyzes the formation of methane and CoM-S-S-CoB from CH₃-S-CoM and HS-CoB. acs.orgplos.org | Functional Link: Produces the substrate (CoM-S-S-CoB) for the MPH₂-dependent HdrDE complex. nih.govuniprot.org |

Genetic and Genomic Underpinnings of Dihydromethanophenazine Metabolism

Gene Clusters Encoding Dihydromethanophenazine Biosynthesis and Utilization Enzymes

The metabolism of this compound is primarily associated with two key membrane-bound enzyme complexes that utilize it as a substrate: the F420H2 dehydrogenase complex (Fpo) and the heterodisulfide reductase (HdrDE). The genes encoding the subunits of these complexes are often organized into operons, facilitating their co-regulation.

While the complete biosynthetic pathway of methanophenazine (B1232985) in archaea is not as well-characterized as phenazine (B1670421) biosynthesis in bacteria, analysis of genomes points to specific gene clusters. nih.gov The utilization of this compound is well-understood and is linked to the fpo and hdr gene clusters.

F420H2 Dehydrogenase (Fpo complex): This complex catalyzes the oxidation of reduced coenzyme F420 (F420H2) and the subsequent reduction of methanophenazine to this compound. This process is coupled to proton translocation across the membrane, generating a proton motive force. The fpo operon encodes multiple subunits, including FpoF, which interacts with F420H2, and FpoO, which is believed to interact directly with methanophenazine. caister.comuniprot.org

Heterodisulfide Reductase (HdrDE): This enzyme catalyzes the final step in the methanogenic energy-conserving pathway in Methanosarcina species. It uses this compound as an electron donor to reduce the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB) into their respective thiol forms. genome.jp The enzyme is a heterodimer encoded by the hdrD and hdrE genes. genome.jpgenome.jp

Below is a table detailing the key gene clusters and their functions in this compound metabolism.

| Gene/Operon | Enzyme/Complex | Function | Key Subunits | Organism(s) |

| fpo | F420H2 Dehydrogenase | Oxidizes F420H2 and reduces methanophenazine, coupling electron transfer to proton translocation. caister.comuniprot.org | FpoA, F, H, I, J, K, L, M, N, O | Methanosarcina species |

| hdrDE | Heterodisulfide Reductase | Oxidizes this compound to reduce CoM-S-S-CoB. genome.jp | HdrD, HdrE | Methanosarcina species |

Transcriptional and Translational Regulation of Key Enzymes

The expression of genes involved in this compound metabolism is tightly controlled to respond to substrate availability and environmental conditions. dnayaklab.comnih.gov Gene regulation in archaea involves mechanisms distinct from both bacteria and eukaryotes, often utilizing a simplified version of eukaryotic transcription machinery alongside bacterial-like regulators. dnayaklab.com

In Methanosarcina acetivorans, a model organism for studying methanogenesis, transcriptional regulation is complex. For instance, the transcription factor MreA has been shown to be a global regulator of methanogenic pathways. asm.org MreA activates the expression of genes required for growth on acetate (B1210297) while repressing genes for methylotrophic pathways. asm.org This type of global regulation ensures that the machinery for electron transport, including the components involving this compound, is expressed under the most energetically favorable conditions. asm.org

Studies on other methanogens, such as Methanococcus maripaludis, have shown that environmental factors like hydrogen limitation can markedly increase the mRNA levels for genes encoding enzymes related to the electron carrier coenzyme F420. pnas.org This suggests that the expression of the Fpo complex, which uses F420H2 as a substrate, is likely upregulated when the primary electron donor (H2) is scarce to maximize energy capture. pnas.org

Key regulatory features include:

Substrate-Specific Regulation: Expression of methanogenic genes is altered based on the available carbon source (e.g., acetate vs. methanol). asm.org

Global Regulators: Transcription factors like the TrmB family, which includes MreA, play a central role in coordinating the expression of entire metabolic pathways. asm.org

Operon Structure: Genes for related functions, such as the subunits of the Fpo complex, are arranged in operons, allowing for coordinated expression from a single polycistronic mRNA. dnayaklab.com

Comparative Genomics of this compound Pathways Across Methanogenic Archaea

The use of methanophenazine as an electron carrier is a distinctive feature of the order Methanosarcinales, distinguishing them from other methanogens like Methanobacteriales and Methanococcales, which use different mechanisms for energy conservation. genome.jpcaister.com Comparative genomic analyses of various methanogens reveal both conserved core pathways and species-specific adaptations. frontiersin.org

Within the genus Methanosarcina, the core genes for the Fpo and HdrDE complexes are highly conserved, reflecting their fundamental role in energy metabolism. caister.comfrontiersin.org However, subtle variations exist. For example, genomic analysis of Methanosarcina mazei revealed that the Fpo complex is a mosaic; some subunits like FpoF (which interacts with coenzyme F420) are of clear archaeal origin, while the FpoO subunit, which interacts with methanophenazine, is specific to Methanosarcina. caister.com

In contrast, anaerobic methanotrophic (ANME) archaea, which are close relatives of methanogens and perform the reverse reaction of methanogenesis, also possess homologs of key methanogenic genes. plos.orgnih.gov It is predicted that some ANME archaea also utilize methanophenazine as an electron carrier, highlighting a shared evolutionary heritage in energy-conserving mechanisms. biorxiv.org The genomes of ANME archaea, however, show a greater abundance and diversity of related electron transfer components like multiheme cytochromes, which are largely absent in their methanogenic relatives. plos.org

| Feature | Methanosarcina (e.g., M. acetivorans, M. mazei) | Other Methanogens (e.g., Methanococcus) | ANME Archaea |

| This compound Use | Central electron carrier in the membrane. genome.jp | Absent; use other carriers like ferredoxin. pnas.org | Predicted to be used in some clades. biorxiv.org |

| fpo Gene Cluster | Present and highly conserved. caister.com | Absent. | Homologs present. |

| hdrDE Gene Cluster | Present. genome.jp | Absent; possess cytoplasmic, ferredoxin-dependent HdrABC. | Homologs present, often with greater diversity. plos.org |

| Electron Transfer Components | Fpo, HdrDE. genome.jpcaister.com | F420-reducing hydrogenases, ferredoxin-dependent complexes. pnas.org | Abundant multiheme cytochromes in addition to methanogenic components. plos.orgnih.gov |

Horizontal Gene Transfer Events and Pathway Evolution

The evolutionary history of the this compound pathway is marked by horizontal gene transfer (HGT), a process where genetic material is moved between different organisms. nih.gov This mechanism has played a significant role in shaping the metabolic capabilities of methanogens. caister.commit.edu

The biosynthesis pathway of phenazines in general shows a complex evolutionary history, with evidence suggesting that the genes (phz genes) have been transferred between distantly related bacteria. nih.gov While the specific biosynthetic genes for methanophenazine are archaeal, the mosaic nature of the utilization pathways suggests a similar evolutionary story. The genome of M. mazei contains a significant number of genes with high similarity to bacterial genes, including those involved in energy metabolism. caister.com

The Fpo complex is a prime example of this mosaicism. Analysis indicates that different subunits have different evolutionary origins, with some being anciently archaeal and others appearing more bacterial-like or specific to Methanosarcina. caister.com This suggests that the entire complex was not inherited vertically as a single unit but was likely assembled over evolutionary time through a combination of gene duplication, divergence, and HGT events. The acquisition of novel genes through HGT may have been a key innovation that allowed the Methanosarcinales to exploit a wider range of substrates and environments. nih.gov

Physiological Roles and Electron Transfer Mechanisms Involving Dihydromethanophenazine

Dihydromethanophenazine as a Membrane-Bound Electron Carrier

This compound is the reduced form of methanophenazine (B1232985), a phenazine (B1670421) derivative that is integrated within the cytoplasmic membrane of methanogens like Methanosarcina mazei. uni-goettingen.deacs.org Its primary role is to shuttle electrons between key enzyme complexes involved in the electron transport chain. uni-goettingen.de This function is critical for the metabolism of methylotrophic methanogens, especially when they utilize substrates such as methanol (B129727) or methylamines. uniprot.org

The reduction of methanophenazine to this compound is catalyzed by enzymes like the F420H2 dehydrogenase. genome.jpexpasy.orgqmul.ac.uk This enzyme facilitates the transfer of electrons from reduced coenzyme F420 (F420H2), passing them through FAD and iron-sulfur (Fe-S) centers to methanophenazine. Subsequently, this compound donates these electrons to other components of the respiratory chain, such as the heterodisulfide reductase (Hdr). uni-goettingen.denih.gov

Role in Transmembrane Ion Gradients and Proton Motive Force Generation

The electron transport processes involving the methanophenazine/dihydromethanophenazine couple are directly linked to the generation of a transmembrane ion gradient, which is essential for synthesizing adenosine (B11128) triphosphate (ATP). genome.jpexpasy.orgqmul.ac.uk As electrons are transferred, protons (H+) are translocated across the cytoplasmic membrane, creating an electrochemical potential difference known as the proton motive force. expasy.orgnih.gov

Specifically, the F420H2 dehydrogenase acts as a redox-driven proton pump. genome.jpqmul.ac.uk For every two electrons transferred from F420H2 to methanophenazine, a specific number of protons are moved across the membrane, contributing to the proton gradient. uniprot.org This gradient represents a form of stored energy that the A1A0-type ATP synthase utilizes to produce ATP from ADP and inorganic phosphate. nih.gov In Methanosarcina mazei Gö1, both the H2:heterodisulfide oxidoreductase and the F420H2:heterodisulfide oxidoreductase systems contribute to the generation of this proton motive force through redox potential-driven H+ translocation. nih.gov

Interplay with Other Electron Transfer Components (e.g., Cytochromes, Ferredoxin)

This compound does not act in isolation; its function is intricately connected with other electron transfer components within the methanogenic cell.

Cytochromes: In cytochrome-containing methanogens like Methanosarcina mazei, b-type cytochromes are involved in the electron transport chain. nih.govasm.orgresearchgate.net For instance, the F420-nonreducing hydrogenase (Vho) complex contains a cytochrome b subunit (VhoC) that facilitates the transfer of electrons to methanophenazine. nih.govresearchgate.net Similarly, the heterodisulfide reductase (HdrDE) complex, which accepts electrons from this compound, contains two distinct b-type hemes. nih.govgenome.jp These cytochromes act as intermediate electron carriers, channeling electrons to and from the methanophenazine pool. asm.orgresearchgate.net

Contribution to Overall Cellular Energy Conservation in Methanogens

The cycling of methanophenazine and this compound is a cornerstone of energy conservation in certain methanogens. acs.orgrhea-db.org By linking the oxidation of electron donors like F420H2 and H2 to the reduction of the terminal electron acceptor (CoM-S-S-CoB), this system efficiently captures the energy released during these redox reactions. uni-goettingen.denih.govacs.org

Ecological and Environmental Significance of Dihydromethanophenazine Dependent Processes

Dihydromethanophenazine in Biogeochemical Cycling of Carbon (Methanogenesis)

This compound is a vital component in the terminal step of the electron transport chain in specific methanogens, directly contributing to the biogeochemical cycling of carbon through the process of methanogenesis. uniprot.org Methanogenesis is the primary source of biological methane (B114726), a potent greenhouse gas, and represents a significant pathway for the decomposition of organic matter in anaerobic environments. numberanalytics.com The reduced form of methanophenazine (B1232985), this compound (DHMP), serves as the electron donor for the reduction of the CoM-S-S-CoB heterodisulfide by the membrane-bound heterodisulfide reductase (Hdr) complex. uniprot.org This reaction is a critical energy-conserving step, regenerating the coenzymes M (HS-CoM) and B (HS-CoB) which are essential for the final methane-forming step catalyzed by methyl-coenzyme M reductase. acs.org

This process is integral to the carbon cycle as it converts various carbon compounds, such as acetate (B1210297), methanol (B129727), and methylated amines, into methane. frontiersin.org In anoxic sediments, wetlands, and the digestive tracts of ruminants, this this compound-dependent methanogenesis is a terminal process of anaerobic respiration, remineralizing organic carbon back into the atmosphere. numberanalytics.comucsc.edu The activity of methanogens that utilize this pathway, therefore, has a direct impact on global carbon fluxes. iiasa.ac.at

Role in Microbial Ecosystems and Consortia (e.g., Anaerobic Digestion)

This compound-dependent processes are fundamental to the stability and efficiency of various anaerobic microbial ecosystems, most notably in anaerobic digesters used for waste treatment and biogas production. epa.goveawag.ch Anaerobic digestion is a complex process involving a consortium of microorganisms that sequentially break down complex organic matter into methane and carbon dioxide. mdpi.com Methanogens, including those that rely on this compound like Methanosarcina species, perform the final and often rate-limiting step of this process. google.comnih.gov

In these consortia, fermentative bacteria first hydrolyze and ferment complex organic polymers into simpler compounds like fatty acids, alcohols, hydrogen, and acetate. Syntrophic acetogenic bacteria then convert these intermediates into acetate, hydrogen, and carbon dioxide, which are the primary substrates for methanogens. The efficient removal of these intermediates by methanogens is crucial for maintaining thermodynamically favorable conditions for the preceding metabolic steps. The electron transfer mediated by the methanophenazine/dihydromethanophenazine couple is central to the energy conservation of these methanogens, thereby driving the entire process of anaerobic digestion. google.com The stability of these microbial communities is essential for the effective treatment of organic waste and the production of renewable energy in the form of biogas. mdpi.com

| Substrate for Methanogenesis | Methanogenic Group Utilizing DHMP | Ecological Niche |

| Acetate, H₂/CO₂, Methanol, Methylamines | Methanosarcina spp. | Anaerobic digesters, freshwater and marine sediments, animal gastrointestinal tracts |

| Acetate | Methanosaeta spp. (possess related phenazine (B1670421) derivatives) | Anaerobic digesters, rice paddies, wetlands |

This compound in Direct Interspecies Electron Transfer (DIET)

Direct Interspecies Electron Transfer (DIET) is a syntrophic mechanism where electrons are directly transferred from an electron-donating bacterium to an electron-accepting methanogen without the need for soluble electron carriers like hydrogen or formate. nih.gov This process is considered more efficient than traditional hydrogen interspecies transfer (IHT). frontiersin.org While the direct involvement of this compound as the primary acceptor in all DIET partnerships is still under investigation, its role is strongly implicated in co-cultures involving methanogens known to possess this electron carrier, such as Methanosarcina barkeri and Methanosaeta harundinacea. nih.govfrontiersin.org

| Organism | Role in DIET | Putative Involvement of DHMP |

| Geobacter metallireducens | Electron donor | N/A |

| Methanosarcina barkeri | Electron acceptor | Likely accepts electrons via its electron transport chain, which involves the MP/DHMP couple. nih.gov |

| Methanosaeta harundinacea | Electron acceptor | Likely accepts electrons via its electron transport chain, which involves related phenazine derivatives. frontiersin.org |

Adaptations in this compound Metabolism to Environmental Conditions

The metabolic pathways involving this compound are subject to adaptation in response to changing environmental conditions, which in turn affects the composition and function of methanogenic communities. Factors such as temperature, pH, substrate availability, and the presence of inhibitors can select for or against methanogens that rely on this electron carrier. preprints.orgacs.org

For instance, in anaerobic digesters, shifts in operating temperature can alter the dominant methanogenic pathways. mdpi.com The presence of inhibitors, such as high concentrations of undissociated n-caproic acid or ammonia, can significantly impact the activity of methanogens. nih.govacs.org Studies have shown that while high levels of certain inhibitors can decrease methane yield by affecting the cell membrane and intracellular pH, the core enzymes of methanogenesis, including the heterodisulfide reductase that interacts with this compound, may remain stable, allowing for potential recovery of the microbial community once the stress is removed. acs.org

Advanced Methodologies for Research on Dihydromethanophenazine

Omics Approaches in Studying Dihydromethanophenazine-Related Pathways

Omics technologies provide a systems-level view of the biological processes involving this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct comprehensive models of the metabolic networks where this compound functions as a key electron carrier. researchgate.netbiotechrep.ir

Metagenomics and metatranscriptomics are powerful tools for exploring the genetic blueprint and functional activity of microbial communities involved in pathways utilizing this compound. nih.govfrontiersin.org Metagenomics involves sequencing the entire collection of genomic DNA from an environmental sample, which allows for the identification of genes encoding enzymes that interact with this compound, such as heterodisulfide reductase. nih.gov This approach reveals the metabolic potential of a microbial community. biotechrep.ir

Metatranscriptomics complements this by sequencing the total mRNA, providing a snapshot of the genes that are actively being expressed under specific conditions. nih.govcd-genomics.com This is crucial for understanding how microbial communities respond to environmental stimuli and regulate pathways involving this compound. biotechrep.ir For instance, studies can correlate the expression levels of genes encoding subunits of the heterodisulfide reductase complex with methane (B114726) production rates. acs.org Bioinformatics platforms like Kbase and Omicsbox can be used to process the vast amount of sequencing data, enabling detailed analysis of gene expression dynamics and the identification of differentially expressed genes under various conditions. acs.org By comparing the transcriptomes of microbial communities under different growth substrates, researchers can pinpoint the specific genes and organisms responsible for this compound-dependent electron transport.

Table 1: Hypothetical Metatranscriptomic Analysis of this compound-Related Genes This interactive table illustrates potential gene expression changes in a methanogenic archaeon under different conditions. Data is representative.

| Gene | Encoded Protein/Complex | Condition A (High H₂) Log₂ Fold Change | Condition B (Acetate-Rich) Log₂ Fold Change | Putative Function |

| hdrA | Heterodisulfide Reductase Subunit A | 2.5 | 0.2 | Electron transfer from a ferredoxin to the catalytic site. |

| hdrB | Heterodisulfide Reductase Subunit B | 2.6 | 0.3 | Part of the catalytic core, binds CoM-S-S-CoB. |

| hdrC | Heterodisulfide Reductase Subunit C | 2.4 | 0.1 | Part of the catalytic core, involved in substrate binding. |

| mvhA | F₄₂₀-non-reducing hydrogenase Subunit A | 2.8 | -0.1 | Electron input from H₂ via F₄₂₀H₂. |

| mvhD | F₄₂₀-non-reducing hydrogenase Subunit D | 2.9 | -0.2 | Electron input from H₂ via F₄₂₀H₂. |

Proteomics for Enzyme Abundance and Post-Translational Modification

Quantitative proteomics is employed to directly measure the abundance of proteins and identify post-translational modifications (PTMs) of enzymes that interact with this compound. silantes.com Techniques like data-independent acquisition (DIA) or label-free shotgun proteomics provide broad protein coverage and accurate quantification. nih.govfrontiersin.org This approach moves beyond genetic potential (metagenomics) and gene expression (metatranscriptomics) to confirm the actual presence and quantity of key enzymes, such as the subunits of heterodisulfide reductase. capitainer.com

Analyzing the proteome is essential because protein abundance does not always correlate directly with transcript levels. Furthermore, PTMs can dramatically alter an enzyme's activity, stability, or localization, providing a critical layer of regulation that cannot be observed at the gene level. mdpi.com Comparing the proteomes of microbial communities from different environments can reveal how enzyme abundance is modulated to optimize metabolic pathways involving this compound. frontiersin.org

Table 2: Example of Quantitative Proteomic Data for Enzymes in a this compound-Utilizing Organism This interactive table shows hypothetical protein abundance ratios, illustrating how proteomics can quantify key enzymes.

| Protein | Pathway Involvement | Abundance Ratio (High Methane vs. Low Methane) | PTMs Detected | Significance |

| HdrA1 | Heterodisulfide Reductase | 3.1 | Phosphorylation | Increased abundance suggests a key role in the measured condition. |

| HdrB1 | Heterodisulfide Reductase | 3.5 | None | Core catalytic subunit is upregulated. |

| MvhD | Hydrogenase | 4.2 | None | Indicates high electron flux from hydrogen. |

| FpoF | F₄₂₀H₂ Dehydrogenase | 1.2 | Acetylation | Constitutively expressed, potential regulation by PTM. |

Metabolomics for Pathway Intermediates and Flux Analysis

Metabolomics focuses on the comprehensive measurement of all small-molecule metabolites in a biological system, providing a direct functional readout of cellular metabolism. nih.gov In the context of this compound, mass spectrometry-based metabolomic strategies are used to quantify the cellular pools of this compound itself, its oxidized form (methanophenazine), and related pathway intermediates like coenzyme M, coenzyme B, and their heterodisulfide. embopress.orgfrontiersin.org

By comparing the metabolomes of cells under different physiological states, researchers can identify metabolic bottlenecks or shifts in pathway utilization. nih.gov For example, an increase in the ratio of this compound to oxidized methanophenazine (B1232985) would indicate a highly reduced state and active electron flow towards the terminal reductase. acs.org This data is invaluable for metabolic flux analysis, which aims to quantify the rates of metabolic reactions within a network, thereby providing a dynamic understanding of how cells allocate resources and energy through pathways involving this compound. embopress.orgshimadzu.com

In Vitro Reconstitution and Enzymatic Assays

To dissect the precise biochemical function of enzymes that interact with this compound, researchers use in vitro reconstitution and enzymatic assays. sigmaaldrich.comamsbio.com This reductionist approach involves purifying the individual enzymes and then combining them in a controlled test-tube environment to rebuild a specific segment of a metabolic pathway. acs.org For instance, the electron transport chain involving the oxidation of a donor, the reduction of methanophenazine to this compound, and the subsequent use of this compound to reduce a terminal acceptor can be reconstituted.

Enzyme assays are then performed to measure the activity of the reconstituted system. wikipedia.org These assays typically use spectrophotometric or fluorometric methods to continuously monitor the reaction. wikipedia.org The oxidation or reduction of this compound can be followed by a change in absorbance at a specific wavelength. Similarly, the activity of a partner enzyme can be tracked by monitoring the change in fluorescent cofactors like NADH. wikipedia.org These experiments are vital for determining fundamental kinetic parameters of an enzyme, such as its Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), and for understanding how its activity is regulated by substrates, products, or inhibitors. nih.gov

Table 3: Components and Parameters of a Typical In Vitro Enzymatic Assay for a this compound-Dependent Enzyme This interactive table outlines a standard setup for an assay measuring the activity of an enzyme that uses this compound.

| Component | Purpose | Typical Concentration Range |

| Purified Enzyme (e.g., Heterodisulfide Reductase) | The catalyst to be studied | 10-100 nM |

| This compound | Electron donor substrate | 1-100 µM |

| CoM-S-S-CoB | Electron acceptor substrate | 1-100 µM |

| Buffer (e.g., Tris-HCl) | Maintain optimal pH | 50-100 mM |

| Reducing Agent (e.g., DTT) | Maintain a reduced environment | 1-5 mM |

| Parameter Measured | Method | Information Gained |

| Rate of this compound Oxidation | Spectrophotometry (change in absorbance) | Specific activity, Vₘₐₓ |

| Substrate Affinity (Kₘ) | Varying substrate concentrations | Enzyme's affinity for its substrates |

Spectroscopic and Biophysical Techniques for this compound Redox States and Protein Interactions

A variety of spectroscopic and biophysical methods are essential for characterizing the fundamental properties of this compound, including its redox states and its interactions with enzymes. nih.gov UV-visible spectrophotometry is a primary tool for monitoring the redox state, as the reduced (dihydro-) and oxidized forms of methanophenazine have distinct absorption spectra. This allows for real-time tracking of electron transfer reactions. acs.org For more detailed analysis of redox intermediates, particularly potential radical species, Electron Paramagnetic Resonance (EPR) spectroscopy can be employed, a technique that has been instrumental in studying the nickel center of related enzymes like methyl-coenzyme M reductase. acs.org

To quantify the interactions between this compound (or its oxidized form) and its partner proteins, biophysical techniques are used. nih.gov Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (K₋), enthalpy (ΔH), and entropy (ΔS). frontiersin.org Surface Plasmon Resonance (SPR) is another powerful technique that measures binding in real-time by detecting changes in the refractive index at a sensor surface, yielding kinetic data on the association (kₐ) and dissociation (k₋) rates of the protein-ligand complex. nih.gov These methods provide crucial quantitative data for understanding the molecular recognition and stability of the enzyme-substrate complexes that are central to the function of this compound. diva-portal.org

Table 4: Comparison of Biophysical Techniques for Studying this compound Systems This interactive table compares common biophysical methods and the specific insights they provide.

| Technique | Principle | Information Obtained | Application to this compound |

| UV-Visible Spectrophotometry | Measures light absorption by molecules. | Real-time monitoring of redox state changes. | Following the oxidation of this compound to methanophenazine during enzymatic assays. |

| Electron Paramagnetic Resonance (EPR) | Detects unpaired electrons in a magnetic field. | Characterization of radical intermediates and paramagnetic metal centers. | Investigating potential radical forms of the phenazine (B1670421) ring or metal centers in partner enzymes during catalysis. |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon molecular binding. | Binding affinity (K₋), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Quantifying the thermodynamic forces driving the binding of methanophenazine to its reductase. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor chip. | Association (kₐ) and dissociation (k₋) rate constants, binding affinity (K₋). | Determining the kinetics of the interaction between an immobilized enzyme and this compound. |

Theoretical Models and Computational Approaches for Dihydromethanophenazine Systems

Metabolic Network Reconstruction and Flux Balance Analysis

Metabolic network reconstruction is a systematic process that organizes all known metabolic reactions of an organism into a comprehensive model based on its genomic and biochemical information. nih.govebi.ac.ukmdpi.com For methanogens like Methanosarcina barkeri and Methanosarcina acetivorans, which utilize the dihydromethanophenazine/methanophenazine (B1232985) cycle, these reconstructions are crucial for understanding their unique physiology. nih.govnih.gov The process begins with the annotation of the genome to identify genes encoding metabolic enzymes. nih.gov This information is then used to build a network of reactions and metabolites, which can be refined and validated against experimental data. ebi.ac.uk

Once a genome-scale metabolic model (GEM) is constructed, Flux Balance Analysis (FBA) is a powerful computational technique used to predict the flow of metabolites (fluxes) through the network. nih.govnih.gov FBA operates on the assumption of a steady state, where the production rate of each internal metabolite equals its consumption rate. By defining an objective function, such as the maximization of biomass production or ATP synthesis, FBA can calculate an optimal flux distribution that is consistent with the known stoichiometry and reaction constraints. nih.gov

Table 1: Key Reactions Involving the this compound/Methanophenazine Pool in a Genome-Scale Metabolic Model of Methanosarcina

| Enzyme Complex | Reaction Description | Metabolic Function |

|---|---|---|

| Heterodisulfide Reductase (HdrED) | This compound + CoM-S-S-CoB → Methanophenazine + CoM-SH + CoB-SH | Terminal electron transfer step in energy conservation; regenerates thiol coenzymes. nih.gov |

| F₄₂₀H₂ Dehydrogenase (Fpo) | F₄₂₀H₂ + Methanophenazine → F₄₂₀ + this compound | Links F₄₂₀-dependent pathways to the methanophenazine pool; involved in proton translocation. frontiersin.orgfrontiersin.org |

| Ech/Vht Hydrogenase | H₂ + Methanophenazine → 2H⁺ + this compound | Oxidizes hydrogen and reduces methanophenazine, coupling H₂ oxidation to the electron transport chain. nih.govuni-goettingen.de |

| Rnf Complex | Reduced Ferredoxin + Methanophenazine → Oxidized Ferredoxin + this compound | Links low-potential ferredoxin oxidation to methanophenazine reduction, coupled to ion translocation. nih.govfrontiersin.org |

Computational Modeling of Electron Transfer Pathways

Computational models of the electron transfer pathways involving this compound are essential for understanding the bioenergetics of methanogenesis. These models integrate thermodynamic and kinetic parameters to simulate the flow of electrons from various donors to the terminal acceptor, CoM-S-S-CoB. The central role of the membrane-bound this compound/methanophenazine couple is to act as an intermediate electron carrier, linking primary dehydrogenases to the terminal reductase. uni-goettingen.de

A key feature of these models is the coupling of electron transfer to proton translocation across the cell membrane, which generates the proton motive force used for ATP synthesis. nih.govnih.gov Computational models for Methanosarcina mazei describe a system with at least two proton-translocating segments. nih.gov The first segment involves the oxidation of an electron donor (like H₂) and the reduction of methanophenazine. nih.gov The second segment is the oxidation of this compound by the HdrED complex. nih.gov Experimental and modeling studies have determined that each of these segments can translocate approximately one proton for every two electrons transferred (H⁺/2e⁻ ≈ 1). nih.gov

These models can be represented as a series of linked redox reactions, with each step characterized by the participating protein complexes and their respective electron donors and acceptors. For instance, a model for CO₂ reduction during direct interspecies electron transfer (DIET) in M. barkeri proposes that electrons are first delivered to methanophenazine in the membrane. frontiersin.orgfrontiersin.org This is followed by a proton-gradient-driven reverse electron transport through the Fpo complex to reduce coenzyme F₄₂₀, which is then used in subsequent metabolic steps. frontiersin.orgfrontiersin.org Such models are critical for interpreting complex transcriptomic and experimental data and for formulating new hypotheses about energy conservation in these organisms. frontiersin.org

Table 2: Components and Parameters in a Computational Model of the this compound Electron Transport Chain

| Component | Electron Donor | Electron Acceptor | Modeled Function | Associated Parameter (Example) |

|---|---|---|---|---|

| Vht-type Hydrogenase | H₂ | Methanophenazine | Proton Translocation (Segment 1) | H⁺/2e⁻ ratio ≈ 0.9-1.0 nih.gov |

| Fpo Complex | F₄₂₀H₂ | Methanophenazine | Proton Translocation / Reverse Electron Flow frontiersin.org | Driven by external proton gradient frontiersin.org |

| HdrED Complex | This compound | CoM-S-S-CoB | Proton Translocation (Segment 2) | H⁺/2e⁻ ratio ≈ 0.9-1.0 nih.gov |

| HdrABC Complex | F₄₂₀H₂ | CoM-S-S-CoB & Ferredoxin | Flavin-Based Electron Bifurcation frontiersin.orgbohrium.comacs.org | Couples exergonic and endergonic reactions frontiersin.org |

Molecular Dynamics Simulations of this compound-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov This approach can provide detailed, atomistic insights into the interactions between a ligand, such as this compound, and its binding protein, which are often transient and difficult to capture with experimental techniques alone. dovepress.comirbbarcelona.org While specific MD studies focusing solely on the this compound-protein interaction are not widely published, the methodology is well-established for investigating analogous protein-ligand and protein-protein interactions. nih.govnih.gov

An MD simulation of the this compound-HdrED interaction would begin with the three-dimensional structure of the HdrED protein complex. The HdrED complex in Methanosarcina is composed of the HdrD and HdrE subunits. nih.gov HdrD contains iron-sulfur clusters, while HdrE is a b-type cytochrome containing a heme group. nih.gov The this compound molecule would be placed in the proposed binding site, and the entire system would be solvated in a water box to mimic physiological conditions. fortunejournals.com

The simulation then solves Newton's equations of motion for the system, governed by a set of parameters known as a force field (e.g., AMBER, CHARMM), to track the trajectory of every atom over a period ranging from nanoseconds to microseconds. fortunejournals.com Analysis of these trajectories can reveal:

Binding Stability: How stably this compound remains in the binding pocket.

Key Residues: The specific amino acid residues in HdrD and HdrE that form critical hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. nih.gov

Conformational Changes: How the protein's structure changes upon ligand binding to facilitate electron transfer.

Binding Free Energy: A quantitative measure of the binding affinity between the ligand and the protein. nih.gov

Such simulations could elucidate the precise mechanism of electron transfer from the this compound molecule to the iron-sulfur clusters within HdrD, providing a dynamic complement to static structural data.

Table 3: Key Parameters for a Hypothetical Molecular Dynamics Simulation of this compound with the HdrED Complex

| Parameter | Description / Example |

|---|---|

| Protein System | Homology model or crystal structure of the HdrED heterodimer from a Methanosarcina species. |

| Ligand | This compound (reduced form). |

| Force Field | A standard biomolecular force field such as AMBER, CHARMM, or GROMOS. |

| Solvent Model | Explicit water model (e.g., TIP3P) with counter-ions to neutralize the system. |

| Simulation Time | 100 nanoseconds to several microseconds, potentially using enhanced sampling techniques like GaMD. dovepress.com |

| Key Analyses | Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), hydrogen bond analysis, binding free energy calculation (e.g., MM/PBSA). nih.gov |

Predictive Models for this compound Activity in Diverse Environments

Predictive models that link microbial physiology to environmental conditions are crucial for understanding the activity of methanogens in complex natural settings like sediments or anaerobic digesters. While models may not predict the activity of this compound directly, they predict the activity of the entire metabolic pathways that depend on it, such as acetoclastic methanogenesis in Methanosarcina. frontiersin.org These models are typically based on kinetic and thermodynamic principles. nih.gov

One advanced approach is the development of "acclimation models," which predict how microorganisms adjust their physiological and kinetic parameters in response to changes in their environment, such as varying substrate concentrations or available energy. frontiersin.org For methanogens, the model predicts that as the concentration of a substrate like acetate (B1210297) decreases, organisms will physiologically acclimate by lowering their maximum specific uptake rate and their half-saturation constant (Kₘ), thereby increasing their affinity for the substrate. frontiersin.org

This type of model is highly relevant to the this compound cycle. For example, the competition between Methanosarcina (which uses the cycle) and Methanosaeta (which does not) is heavily dependent on the acetate concentration. frontiersin.org Predictive acclimation models can successfully simulate the outcome of this competition, showing that Methanosarcina and its associated this compound-dependent pathway are favored at higher acetate concentrations, while Methanosaeta dominates in low-acetate environments. frontiersin.org By integrating principles of fitness maximization, these models provide a powerful tool for extrapolating laboratory findings on methanogen kinetics to the variable conditions found in nature, thereby predicting the environmental niches where this compound-mediated electron transport will be a key driver of methane (B114726) production. frontiersin.org

Table 4: Predicted Kinetic Parameter Adjustments in Methanogens in Response to Environmental Acetate Concentration (Based on Acclimation Models)

| Environmental Condition | Predicted Change in Rate Constant (k₀) | Predicted Change in Half-Saturation Constant (Kₘ) | Predicted Change in Substrate Affinity (k₀/Kₘ) | Implication for this compound-dependent Pathway |

|---|---|---|---|---|

| High Acetate Concentration | Increase | Increase | Relatively Lower | Pathway is kinetically favored; high throughput. frontiersin.org |

| Low Acetate Concentration | Decrease | Decrease | Increase | Pathway is outcompeted by higher-affinity organisms. frontiersin.org |

Future Research Directions and Unresolved Questions

Elucidating Novel Dihydromethanophenazine-Dependent Metabolic Pathways

The primary known function of the methanophenazine (B1232985)/dihydromethanophenazine (MP/MPH₂) couple is in the energy-conserving electron transport chain of methanogenesis. genome.jpacs.org However, the metabolic versatility of organisms that utilize this compound suggests it may participate in other, yet-to-be-discovered, metabolic pathways.

Future research will likely focus on identifying these novel pathways. The oxidation of this compound is coupled with the reduction of the heterodisulfide of coenzyme M and coenzyme B (CoM-S-S-CoB), a central step in methane (B114726) formation. acs.org This reaction is catalyzed by the membrane-bound heterodisulfide reductase (Hdr) complex. acs.orgfrontiersin.org Researchers are exploring whether MPH₂ acts as an electron donor for other terminal electron acceptors besides the Hdr complex, or if it can be reduced by a wider range of electron donors than currently known. Investigating microbial metabolism in diverse anoxic environments could reveal organisms that use the MP/MPH₂ pool for processes other than methanogenesis, such as the reduction of alternative terminal electron acceptors. researchgate.netnih.gov

The application of advanced analytical techniques is crucial for these discoveries. mblintl.com Metabolomics, combined with isotope labeling studies, can trace the flow of electrons and carbon through cellular metabolism, providing insights into the dynamic roles of electron carriers like this compound. creative-proteomics.commdpi.com Furthermore, the development of genome-scale metabolic models (GEMs) for methanogenic archaea will allow for in silico simulations to predict undiscovered metabolic capabilities and generate hypotheses for experimental validation. glbrc.org By integrating genomic, transcriptomic, and metabolomic data, these models can help map the complex network of reactions and identify gaps in our knowledge, pointing toward novel functions for established compounds. mblintl.comglbrc.org

Understanding the Regulatory Networks Governing this compound Biosynthesis and Utilization

While the biosynthetic pathway for many cofactors in methanogens is well-understood, the complete pathway and, particularly, the regulatory networks governing the synthesis and use of this compound remain largely uncharacterized. The expression of genes involved in methanogenesis is tightly regulated in response to substrate availability and other environmental cues, but the specific regulatory mechanisms controlling the cellular pool of MP/MPH₂ are not well defined. nih.govdnayaklab.com

A key area of future investigation is the identification of transcription factors and signaling cascades that control the genes responsible for methanophenazine biosynthesis. plos.orgnih.gov As methanogens adapt to different growth substrates (e.g., methanol (B129727), acetate (B1210297), or H₂/CO₂), the demand for electron transport via the MP/MPH₂ pool changes. d-nb.info Research using model organisms like Methanosarcina acetivorans and Methanococcus maripaludis has begun to unravel the complex transcriptional regulation of their central metabolism. nih.govdnayaklab.com Future studies will likely employ systems biology approaches, combining transcriptomics and proteomics, to identify regulatory proteins that bind to the promoter regions of biosynthesis genes or modulate the activity of enzymes involved in its redox cycling. arxiv.org Understanding these networks is essential for predicting how methanogenic communities will respond to environmental perturbations. researchgate.net

Moreover, post-transcriptional and post-translational modifications may also play a critical role in regulating the function of enzymes that interact with this compound, such as the F₄₂₀H₂ dehydrogenase and the Hdr complex. frontiersin.orguniprot.org Investigating these modifications will provide a more complete picture of how the activity of the this compound-dependent electron transport chain is fine-tuned.

Biotechnological Applications and Engineering of this compound Metabolism

Methanogens are of significant biotechnological interest for their role in anaerobic digestion for waste treatment and the production of methane as a biofuel. unl.edu The efficiency of methanogenesis is directly linked to the capacity of the electron transport chain, where this compound is a key player. acs.orgfrontiersin.org Therefore, engineering the metabolism of this compound presents a promising avenue for enhancing these biotechnological processes.

One major goal is to optimize methane production. unl.edu By manipulating the regulatory networks or engineering the enzymes involved in this compound biosynthesis and regeneration, it may be possible to increase the rate of electron flow to the terminal methanogenic steps, thereby boosting methane yield. nih.gov This could involve overexpressing key enzymes or modifying their catalytic properties through protein engineering. bothwellengineering.com The development of advanced genetic tools for methanogens is a critical prerequisite for such targeted engineering efforts. d-nb.info

Beyond biofuel production, the robust electron-shuttling capabilities of the MP/MPH₂ system could be harnessed for other applications. For instance, engineered methanogens could be used in microbial electrosynthesis, where they use electrons derived from an electrode to reduce CO₂ to methane or other valuable chemicals. The principles of biotechnology engineering, which fuse biology with technology, can guide the development of these novel applications. bothwellengineering.commcmaster.cauottawa.cacolumbia.edu Understanding and engineering the this compound-dependent pathways is a key step toward realizing the full potential of these microorganisms in a bio-based economy. unl.edu

Evolutionary Trajectories of this compound-Associated Enzymes

The evolutionary origins of methanogenesis and its associated cofactors and enzymes are central to understanding the early evolution of life on Earth. nih.gov this compound is associated with cytochrome-containing methanogens, a group thought to have evolved more recently than their cytochrome-free counterparts. nih.govd-nb.info Studying the evolutionary trajectories of enzymes that interact with this compound, such as the heterodisulfide reductase (HdrDE) and F₄₂₀H₂ dehydrogenase (Fpo) complexes, can provide profound insights into the diversification of energy metabolism in archaea. nih.govuniprot.org

Phylogenetic analysis of the genes encoding these enzyme complexes across different archaeal lineages is a powerful tool for reconstructing their evolutionary history. nih.govcore.ac.uk Recent discoveries of metagenome-assembled genomes have expanded the known phylogenetic diversity of methanogens, revealing that cytochrome b-containing electron transport complexes may have evolved earlier than previously thought. nih.gov These findings challenge existing evolutionary models and suggest a more complex history for the emergence of this compound-dependent pathways.

Future research will involve more extensive sampling of diverse environments to uncover novel methanogenic lineages. nih.gov By applying phylogenomic approaches to this expanded dataset, researchers can trace the vertical inheritance and horizontal gene transfer events that have shaped the evolution of these enzyme complexes. nih.govmdpi.com Techniques like ancestral protein reconstruction could even allow scientists to experimentally characterize the properties of ancient enzymes, providing a window into the metabolic capabilities of early life. cosmosmagazine.com Understanding how these enzymes evolved to interact with this compound and become integrated into cellular metabolism can illuminate the fundamental principles of enzyme evolution and adaptation. comillas.edumolecules-and-microbes.orgchemrxiv.orgfrontiersin.org

Q & A

What is the enzymatic role of dihydromethanophenazine in methanogenic archaea, and how can its activity be experimentally quantified?

Basic Research Question

this compound (MphenH₂) serves as an electron carrier in the methanogenesis pathway, transferring electrons to heterodisulfide reductase (HdrDE) to reduce the CoB-CoM heterodisulfide. This reaction is coupled to proton translocation across the membrane, contributing to ATP synthesis .

Methodological Answer :

- Activity Assay : Use spectrophotometry to monitor the oxidation of MphenH₂ at 525 nm under anaerobic conditions. Combine with membrane fractions of Methanosarcina species to quantify electron transfer rates.

- Enzyme Coupling : Validate activity by coupling HdrDE with hydrogenase (e.g., VhoAC) to simulate electron transfer from H₂ to MphenH₂ .

How do researchers resolve contradictions in redox potential measurements of this compound across different methanogenic species?

Advanced Research Question

Discrepancies in reported redox potentials (-150 mV vs. -180 mV) arise from species-specific membrane compositions and experimental conditions (e.g., pH, temperature).

Methodological Answer :

- Standardized Conditions : Perform potentiometric titrations under controlled anaerobic environments with purified MphenH₂. Use mediators like benzyl viologen to equilibrate redox states .

- Comparative Studies : Analyze membrane-bound vs. solubilized MphenH₂ in Methanosarcina mazei and Methanothermobacter marburgensis to isolate environmental effects .

What experimental designs are optimal for studying this compound’s role in proton translocation?

Advanced Research Question

Proton translocation driven by MphenH₂ oxidation requires precise measurement of transmembrane proton gradients.

Methodological Answer :

- Fluorescent Probes : Use pH-sensitive dyes (e.g., ACMA) in vesicle systems to track proton movement. Inhibit ATP synthase with DCCD to isolate HdrDE-driven translocation .

- Genetic Knockouts : Compare proton-motive force in wild-type vs. hdrDE-deletion strains using microelectrodes or ³¹P-NMR .

How can structural insights into this compound inform the design of enzyme inhibitors for metabolic studies?

Basic Research Question

MphenH₂’s planar phenazine ring interacts with hydrophobic pockets in HdrDE, making it a target for competitive inhibitors.

Methodological Answer :

- Molecular Docking : Use X-ray crystallography data of HdrDE (PDB: 4W6Z) to model MphenH₂ binding. Screen analogs (e.g., methanophenazine derivatives) for binding affinity via isothermal titration calorimetry (ITC) .

- In Vivo Validation : Apply inhibitors to Methanosarcina cultures and measure methane production via gas chromatography to assess metabolic disruption .

What are the challenges in synthesizing this compound analogs, and how can they be addressed?

Advanced Research Question

MphenH₂’s hydrophobicity and redox sensitivity complicate synthetic modification.

Methodological Answer :

- Anaerobic Synthesis : Prepare analogs under argon using Schlenk techniques to prevent oxidation. Characterize intermediates via LC-MS and ¹H-NMR .

- Stability Testing : Monitor analog integrity in buffer solutions using cyclic voltammetry to assess redox tolerance under physiological conditions .

How do researchers differentiate this compound’s contributions from other electron carriers in complex methanogenic pathways?

Advanced Research Question

MphenH₂ overlaps functionally with coenzyme F₄₂₀ and ferredoxins in electron bifurcation.

Methodological Answer :

- Isotopic Labeling : Track electron flow using ¹³C-labeled substrates in combination with ²H-MphenH₂. Analyze isotope enrichment via mass spectrometry .

- Knockdown Experiments : Use CRISPR interference to suppress MphenH₂ biosynthesis and quantify pathway flux shifts via metabolomics .

What computational models are used to predict this compound’s interactions in membrane-bound enzyme complexes?

Basic Research Question

Molecular dynamics (MD) simulations and density functional theory (DFT) are key for modeling MphenH₂’s role in multi-enzyme systems.

Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.